4-Methoxy-1-methylpyridin-2(1H)-one
Overview
Description
4-Methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H9NO2 It features a pyridinone core substituted with a methoxy group at the 4-position and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and methyl iodide.
Methylation: The nitrogen atom of 4-methoxypyridine is methylated using methyl iodide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The resulting N-methyl-4-methoxypyridinium iodide undergoes cyclization to form this compound. This step may require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature to reflux.
Reduction: LiAlH4, NaBH4, THF or ether, low to moderate temperatures.
Substitution: Alkyl halides, strong bases (e.g., NaH, KOtBu), aprotic solvents (e.g., DMF, DMSO), elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1-methylpyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Lacks the N-methyl group, which can affect its reactivity and biological activity.
1-Methylpyridin-2(1H)-one:
4-Methoxy-2-pyridone: Similar structure but without the N-methyl group, leading to different reactivity and uses.
Uniqueness
4-Methoxy-1-methylpyridin-2(1H)-one is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNNONMGZYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325381 | |
Record name | 4-methoxy-N-methylpyridone-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41759-19-7 | |
Record name | NSC409911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxy-N-methylpyridone-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxy-1-methylpyridin-2(1H)-one in the formation of the blue pigment, Hermidin?
A1: While the provided research doesn't directly identify this compound as a precursor to Hermidin, it highlights its involvement in a critical oxidation reaction. The research focuses on Hermidin, a compound found in Mercurialis perennis L., which exists in equilibrium with its tautomeric form, 2,6-dihydroxy-4-methoxy-1-methylpyridin-2(1H)-one. [] Oxidation of Hermidin with nitric acid produces 4-methoxy-1-methylpyridine-2,3,6-trione. Interestingly, when this trione is mixed with Hermidin in an aqueous solution, a vibrant blue solution instantly forms. This color change is attributed to the generation of an ion-radical complex. [] This suggests that 4-methoxy-1-methylpyridine-2,3,6-trione, derived from the oxidation of Hermidin's tautomer, plays a crucial role in the formation of the blue pigment through a complex redox process.
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